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Introduction
Inaxaplin (VX-147) is a potent and selective inhibitor of the apolipoprotein L1 (APOL1) protein

channel.[1][2] Gain-of-function variants (G1 and G2) of the APOL1 gene are associated with an

increased risk of developing proteinuric kidney diseases, including focal segmental

glomerulosclerosis (FSGS).[3][4] These risk variants lead to excessive ion flux across the cell

membrane, causing cytotoxicity in podocytes and other kidney cells.[3][4] Inaxaplin directly

binds to the APOL1 protein and blocks this channel function, thereby preventing the

downstream cytotoxic effects.[5][6] Preclinical studies utilizing human embryonic kidney

(HEK293) cells to model APOL1-mediated cytotoxicity have been instrumental in characterizing

the mechanism of action of Inaxaplin.[3][4]

These application notes provide detailed protocols for utilizing Inaxaplin in HEK293 cell-based

assays to assess its efficacy in inhibiting APOL1 channel function and preventing subsequent

cytotoxicity.
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Assay Type Cell Line APOL1 Variant
Inaxaplin
Potency
(EC50/IC50)

Reference

APOL1-Mediated

Ion Flux

Inhibition

Tetracycline-

inducible

HEK293

G1 ~2 nM (EC50) [7]

APOL1-Mediated

Cytotoxicity

Rescue

Tetracycline-

inducible

HEK293

G0 4.3 nM (EC50) [5]

APOL1-Mediated

Cytotoxicity

Rescue

Tetracycline-

inducible

HEK293

G1 2.0 nM (EC50) [5]

APOL1-Mediated

Cytotoxicity

Rescue

Tetracycline-

inducible

HEK293

G2 2.2 nM (EC50) [5]

Experimental Protocols
HEK293 Cell Culture and Transfection for APOL1
Expression
This protocol describes the culture of HEK293 cells and the induction of APOL1 expression

using a tetracycline-inducible system, a common method for studying APOL1-mediated effects.

Materials:

HEK293 cells with a tetracycline-inducible APOL1 expression system (G0, G1, or G2

variants)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution
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Trypsin-EDTA solution

Doxycycline

Phosphate-Buffered Saline (PBS)

Cell culture flasks and plates

Protocol:

Cell Culture:

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Seeding for Experiments:

Trypsinize the cells and resuspend them in fresh culture medium.

Seed the cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity and ion

flux assays) at a density that will result in 70-80% confluency on the day of the

experiment.

Induction of APOL1 Expression:

Allow cells to adhere for at least 24 hours after seeding.

To induce APOL1 expression, replace the culture medium with fresh medium containing

doxycycline. The optimal concentration of doxycycline should be determined empirically

but is typically in the range of 10-100 ng/mL.

Incubate the cells for 12-24 hours to allow for sufficient APOL1 protein expression before

proceeding with the desired assay.
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APOL1-Mediated Cytotoxicity Assay
This protocol utilizes a fluorescence-based method to assess cell viability and cytotoxicity in

HEK293 cells expressing APOL1 risk variants and the protective effect of Inaxaplin.

Materials:

HEK293 cells expressing tetracycline-inducible APOL1 variants

Inaxaplin

Doxycycline

MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (or similar)

96-well black, clear-bottom plates

Plate reader with fluorescence capabilities

Protocol:

Cell Seeding and APOL1 Induction:

Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as

described in Protocol 1.

Inaxaplin Treatment:

Prepare a dose-response curve of Inaxaplin in culture medium. A suggested

concentration range is 0.1 nM to 1 µM.

Add the different concentrations of Inaxaplin to the respective wells at the same time as

doxycycline induction. Include a vehicle control (e.g., DMSO).

Cytotoxicity Measurement:

After 24-48 hours of incubation, measure cytotoxicity using the MultiTox-Fluor Multiplex

Cytotoxicity Assay Kit according to the manufacturer's instructions. This assay

simultaneously measures the number of live and dead cells.
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Briefly, add the assay reagent, which contains two different fluorescent substrates, to each

well.

Incubate for the recommended time at 37°C.

Read the fluorescence intensity for live cells (e.g., Ex/Em ~485/520 nm) and dead cells

(e.g., Ex/Em ~485/520 nm after a second step for protease release from dead cells).

Data Analysis:

Calculate the percentage of cytotoxicity for each condition relative to a positive control

(e.g., cells treated with a lysis agent) and a negative control (uninduced cells).

Plot the percentage of cytotoxicity against the Inaxaplin concentration and determine the

EC50 value for cytotoxicity rescue.

APOL1 Channel Function Assay (Thallium Flux)
This protocol describes a fluorescence-based thallium flux assay to measure the ion channel

activity of APOL1 and its inhibition by Inaxaplin. Thallium (Tl+) acts as a surrogate for

potassium (K+) ions.

Materials:

HEK293 cells expressing tetracycline-inducible APOL1 variants

Inaxaplin

Doxycycline

Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)

Thallium sulfate (Tl2SO4)

96-well black, clear-bottom plates

Fluorescence plate reader with kinetic read capabilities

Protocol:
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Cell Seeding and APOL1 Induction:

Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as

described in Protocol 1.

Inaxaplin Pre-treatment:

Prepare a dose-response curve of Inaxaplin in assay buffer.

Wash the cells with assay buffer and then incubate with different concentrations of

Inaxaplin for 15-30 minutes at room temperature.

Dye Loading:

Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's

instructions. This typically involves a 60-90 minute incubation at room temperature.

Thallium Flux Measurement:

Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading.

Add a stimulus buffer containing thallium sulfate to all wells simultaneously using the plate

reader's injection system.

Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes). The

influx of thallium will cause an increase in fluorescence.

Data Analysis:

Calculate the rate of fluorescence increase for each well.

Normalize the data to the vehicle control (no Inaxaplin).

Plot the normalized rate of thallium flux against the Inaxaplin concentration and determine

the IC50 value for channel inhibition.
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Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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